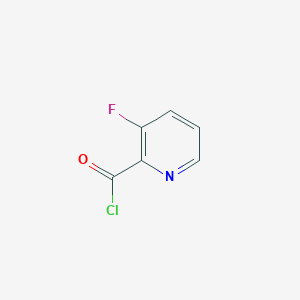

3-氟吡啶-2-甲酰氯

描述

3-Fluoropyridine-2-carbonyl chloride is a fluorinated heterocyclic building block used in chemical synthesis . It is used as a reactant in the synthesis of several compounds with therapeutic potential .

Synthesis Analysis

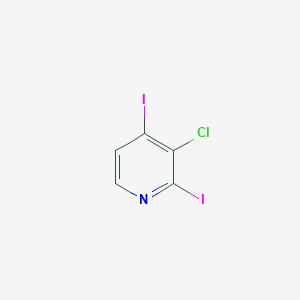

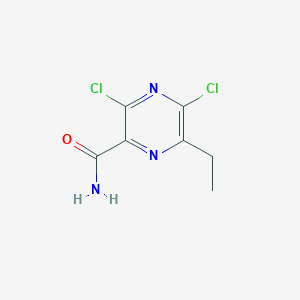

The synthesis of 3-Fluoropyridine-2-carbonyl chloride and similar compounds involves various methods. For instance, 3-Chloro-2-fluoropyridine can be synthesized from 2,3-Dichloropyridine . Another method involves the visible-light-mediated coupling of two derivatives of ketones followed by condensation with ammonia .Molecular Structure Analysis

The molecular formula of 3-Fluoropyridine-2-carbonyl chloride is C6H3ClFNO . The exact mass is 158.98900 . The structure of this compound and similar ones can be analyzed using infrared and Raman spectra .Chemical Reactions Analysis

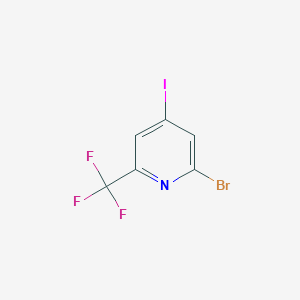

The chemical reactions involving 3-Fluoropyridine-2-carbonyl chloride are diverse. For instance, the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another reaction involves the nucleophilic introduction of difluorinated carbanion into α,β-enones .科学研究应用

1. 医学影像技术

3-氟吡啶衍生物(例如 3-氟吡啶-2-甲酰氯)在医学影像中得到越来越多的应用,尤其是在正电子发射断层扫描 (PET) 中。与其他氟吡啶相比,它们在体内具有更好的稳定性,这对有效的放射性示踪至关重要。吡啶碘鎓盐已被确定为将氟-18 引入这些化合物 3 位的便捷方法,从而提高了它们在 PET 影像中的效用 (Carroll、Nairne 和 Woodcraft,2007)。

2. 多巴胺 D3 受体影像

3-氟吡啶-2-甲酰氯已用于合成对多巴胺 D3 受体具有高亲和力和选择性的化合物。这些化合物是 PET 影像的潜在放射性示踪剂,用于研究与多巴胺相关的疾病 (Nebel 等人,2014)。

3. 氟-1-醇的合成

在有机化学领域,3-氟吡啶-2-甲酰氯可以参与通过连续铱催化的 C-C 和 C-H 键形成氢化反应合成顺式-3-氟-1-醇。这一过程突出了该化合物在复杂有机合成中的用途 (Hassan、Montgomery 和 Krische,2012)。

4. 原子转移自由基加成反应

氟烷基磺酰氯(3-氟吡啶-2-甲酰氯的衍生物)在光化学条件下用于将氟烷基添加到缺电子的不饱和羰基化合物中。这一过程展示了该化合物在高级有机合成和材料科学中的应用 (Tang 和 Dolbier,2015)。

5. π-缺陷杂芳化合物的金属化

3-氟吡啶金属化(3-氟吡啶-2-甲酰氯的衍生物)的研究在化学选择性方面取得了重大进展,提供了对 π-缺陷杂环化合物中锂化的区域选择性的见解。这项研究对于合成各种取代吡啶至关重要 (Marsais 和 Quéguiner,1983)。

6. 合成化学中的光氧化还原系统

3-氟吡啶-2-甲酰氯在制药和农化领域催化氟甲基化的光氧化还原系统开发中具有重要意义。这一应用突出了其在合成复杂有机氟化合物中的作用 (Koike 和 Akita,2016)。

作用机制

Target of Action

It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It’s known that fluorinated pyridines are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluorinated pyridines are known to be involved in various biological applications .

Result of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

安全和危害

3-Fluoropyridine-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

未来方向

The future directions for the use of 3-Fluoropyridine-2-carbonyl chloride and similar compounds are promising. They are important structural motifs found in numerous bioactive molecules and have potential applications in supramolecular chemistry . The introduction of fluorine atoms into lead structures is a generally useful chemical modification, leading to improved physical, biological, and environmental properties .

生化分析

Molecular Mechanism

The molecular mechanism of 3-Fluoropyridine-2-carbonyl chloride involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular functions. The aromaticity of its ring structure allows for the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis . This property is essential for its role in various biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoropyridine-2-carbonyl chloride change over time due to its stability and degradation properties. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, 3-Fluoropyridine-2-carbonyl chloride may degrade, leading to changes in its biochemical properties and effects on cellular functions . Long-term studies in in vitro and in vivo settings are essential to understand the compound’s stability and its long-term effects on cellular physiology.

Dosage Effects in Animal Models

The effects of 3-Fluoropyridine-2-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3-Fluoropyridine-2-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolic pathways include its conversion into other fluorinated compounds through enzymatic reactions. These reactions are crucial for understanding the compound’s role in metabolic flux and its impact on metabolite levels . The study of these pathways provides insights into the compound’s potential therapeutic applications and its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Fluoropyridine-2-carbonyl chloride within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are essential for its biochemical effects . Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

3-Fluoropyridine-2-carbonyl chloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell . Studying its subcellular localization provides insights into its role in cellular physiology and its potential therapeutic applications.

属性

IUPAC Name |

3-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVRNTVLJWHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

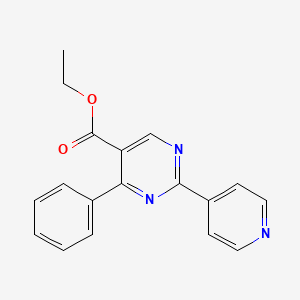

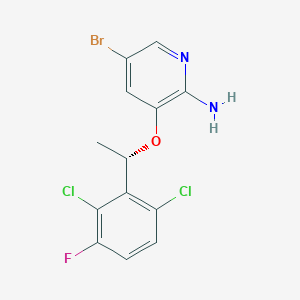

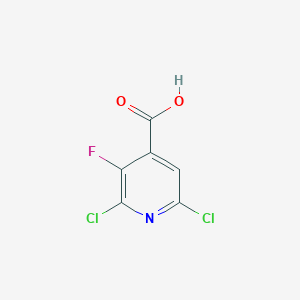

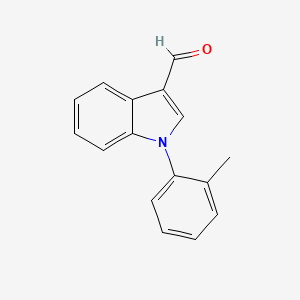

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

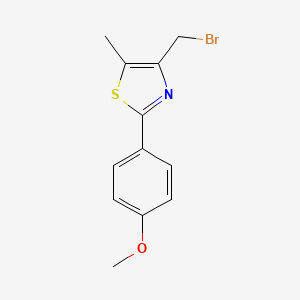

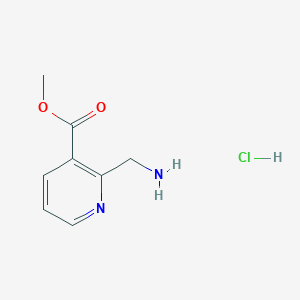

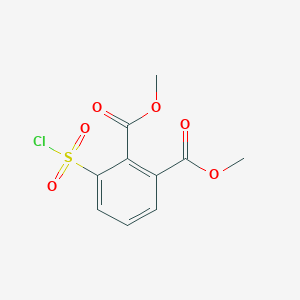

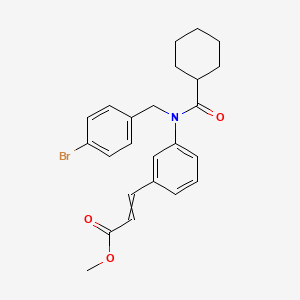

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)

![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)